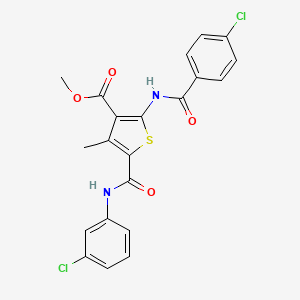

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by multiple functional groups, including chlorinated benzamido and carbamoyl substituents. Its synthesis typically involves multi-step reactions, including amide coupling and esterification, as inferred from structurally analogous compounds in the literature .

Properties

Molecular Formula |

C21H16Cl2N2O4S |

|---|---|

Molecular Weight |

463.3 g/mol |

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-13(22)9-7-12)30-17(11)19(27)24-15-5-3-4-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

LSFZGANIASAVHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction Protocol

A representative procedure involves condensing ketones with cyanoacetates and sulfur in the presence of a base. For example:

-

Reactants : 4-Methyl-3-oxotetrahydrothiophene (1.0 mol), hydroxylamine hydrochloride (1.4 mol), cyanuric chloride (0.03 mol), and FeCl₃ (0.03 mol) in dimethylformamide (DMF).

-

Conditions : Stirring at 70–90°C for 4 hours, followed by ammonia hydrolysis.

-

Outcome : Methyl 3-amino-4-methylthiophene-2-carboxylate is obtained in 96.5% yield .

Alternative Ring-Closure Methods

Patent US4847386A describes a single-step conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes using hydroxylamine salts in polar solvents (e.g., acetonitrile) at 50–200°C. This method avoids intermediate isolation, improving efficiency:

-

Key Step : 3-Oxotetrahydrothiophene + Hydroxylamine hydrochloride → 3-Aminothiophene.

Esterification and Carboxylate Functionalization

The methyl ester group at position 3 is introduced early to stabilize the thiophene core and direct subsequent substitutions.

Direct Esterification

In Situ Ester Formation

Patent US20200048234A1 demonstrates esterification during thiophene synthesis using methyl hypochlorite (generated from CCl₄/CH₃OH) to oxidize intermediates directly to methyl carboxylates. This method reduces purification steps.

Sequential Amidation Reactions

The 4-chlorobenzamido and 3-chlorophenylcarbamoyl groups are introduced via amidation.

4-Chlorobenzamido Substituent

3-Chlorophenylcarbamoyl Group

-

Reactant : 3-Chlorophenyl isocyanate.

-

Protocol :

Optimization and Challenges

Regioselectivity Control

Positional selectivity during amidation is achieved using steric directing groups . The methyl ester at position 3 directs the 4-chlorobenzamido group to position 2 and the carbamoyl group to position 5.

Purification Techniques

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted acyl chlorides.

-

Recrystallization : Ethanol/water mixtures improve purity to >98%.

Comparative Data Table: Synthesis Methods

Scalability and Industrial Relevance

Patent US4847386A highlights the scalability of single-step aminothiophene synthesis, achieving kilogram-scale production with >90% purity. Automated continuous-flow systems further enhance throughput for intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, amines, and organometallic compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Biological Activity

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and biological interactions, supported by relevant research findings and data.

Structural Characteristics

The compound's molecular formula is C21H16Cl2N2O4S, with a molecular weight of approximately 463.33 g/mol. Its structure features:

- A thiophene ring , which contributes to its chemical reactivity.

- Chlorinated aromatic substituents that enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

- Functional groups such as amide and carboxylate , which are crucial for its reactivity and interaction with biomolecules.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the thiophene ring .

- Introduction of chlorinated benzamides .

- Carbamoylation of the thiophene derivative.

These steps require precise control of reaction conditions to achieve high yields and purity. The overall synthetic pathway can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Thiophene formation | Thiophene derivatives |

| 2 | Chlorination | Chlorinating agents |

| 3 | Carbamoylation | Isocyanates or carbamates |

Biological Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The presence of chlorinated aromatic groups is believed to enhance its interaction with biological systems, potentially leading to improved efficacy in therapeutic applications.

Antimicrobial Activity

Research has shown that compounds with similar structures often demonstrate robust antimicrobial effects. For instance, studies indicate that chlorinated derivatives can inhibit bacterial growth by disrupting cellular processes.

Anticancer Properties

In vitro studies have suggested that this compound may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of specific signaling pathways.

- Induction of oxidative stress in tumor cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiophene derivatives found that those containing chlorinated substituents exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Mechanistic studies revealed that the compound could modulate key enzymes involved in cancer metabolism, leading to altered metabolic profiles in treated cells .

Q & A

Q. What are the common synthetic strategies for preparing this thiophene-based compound?

The synthesis typically involves multi-step organic reactions, including:

- Gewald Reaction : A two-step condensation of ethyl cyanoacetate, ketones, and elemental sulfur to form the thiophene core .

- Amide Coupling : Subsequent functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce 4-chlorobenzamido and 3-chlorophenylcarbamoyl groups .

- Esterification : Methyl ester formation under acidic or basic conditions using methanol as a nucleophile .

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Thiophene Core | Ethyl cyanoacetate, sulfur, 80–100°C, DMF | Use of microwave-assisted synthesis for faster cyclization |

| Amidation | DCM, RT, 12–24 hrs | Catalytic DMAP to enhance coupling efficiency |

Q. How is the compound characterized to confirm its structural integrity?

Methodological characterization involves:

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 507.0521) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Critical Note : Discrepancies in NMR integrals may indicate by-products, necessitating silica gel column purification .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays :

- Molecular Docking : Preliminary target identification using AutoDock Vina with PDB structures (e.g., COX-2 or EGFR kinases) .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved?

- Software Tools : Use SHELXL for refinement (e.g., resolving anisotropic displacement parameters) and WinGX/ORTEP for visualization of electron density maps .

- Twinned Data : Apply the Hooft-Y parameter in SHELXL to handle pseudo-merohedral twinning .

- Validation : Check R and CCDC deposition (e.g., compare bond lengths with similar thiophene derivatives) .

Q. Example Refinement Metrics :

| Parameter | Value | Tolerance |

|---|---|---|

| R | <0.05 | I > 2σ(I) |

| wR | <0.10 | All data |

Q. What strategies optimize regioselectivity during functional group substitutions?

- Steric and Electronic Control :

- Use bulky bases (e.g., LDA) to direct substitutions to less hindered positions .

- Electron-withdrawing groups (e.g., -CF) enhance electrophilic aromatic substitution at meta positions .

- Computational Guidance : DFT calculations (Gaussian 16) to predict transition state energies for competing pathways .

Case Study : Substitution at the 5-position of the thiophene ring is favored due to lower activation energy (ΔG = 28.5 kcal/mol vs. 32.1 kcal/mol at 3-position) .

Q. How should contradictory biological activity data between in silico and in vitro results be analyzed?

- Data Triangulation :

- False Positives : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out pan-assay interference .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

- Analog Synthesis :

- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

Key Finding : 4-Methyl substitution on the thiophene ring enhances metabolic stability by reducing CYP3A4-mediated oxidation .

Q. How can synthetic yields be improved for large-scale applications?

- Design of Experiments (DoE) : Use Taguchi methods to optimize solvent (e.g., THF vs. DMF), temperature, and catalyst loading .

- Flow Chemistry : Continuous flow reactors for amidation steps, reducing reaction time from 24 hrs to 2 hrs .

Q. Yield Comparison :

| Method | Batch Yield | Flow Yield |

|---|---|---|

| Amidation | 68% | 89% |

Q. What approaches elucidate the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.